![molecular formula C15H21FN2O3Sn B071800 N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide CAS No. 188975-86-2](/img/structure/B71800.png)
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Übersicht
Beschreibung
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H21FN2O3Sn and its molecular weight is 415 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also referred to by its CAS number 188975-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antithrombotic therapies. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.4 g/mol. The compound features a unique oxazolidinone structure that contributes to its biological activity.
Antibacterial Activity
Research has indicated that oxazolidinones, including derivatives like this compound, possess significant antibacterial properties. A study highlighted the effectiveness of carbon-carbon linked pyrazolylphenyl oxazolidinones against multiple drug-resistant Gram-positive and fastidious Gram-negative bacteria . The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Table 1: Antibacterial Efficacy Against Various Bacteria
Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | Lee et al., 2007 |
Escherichia coli | 0.5 µg/mL | Lee et al., 2007 |
Enterococcus faecalis | 0.125 µg/mL | Lee et al., 2007 |
Antithrombotic Activity
The compound has also been explored for its antithrombotic properties. A related study on oxazolidinone derivatives demonstrated their potential as direct Factor Xa inhibitors, which are crucial in coagulation pathways . The specific interactions with Factor Xa were elucidated through X-ray crystallography, revealing how the compound binds effectively to the active site, thereby inhibiting thrombin formation.
Table 2: Antithrombotic Activity Comparison
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
BAY 59-7939 | 0.8 | Direct FXa inhibitor |
N-{(5S)-...acetamide | TBD | Direct FXa inhibitor (proposed) |
Case Studies
In a clinical context, compounds similar to N-{(5S)-...acetamide have shown promise in preventing thromboembolic events. In one case study involving patients at risk for deep vein thrombosis (DVT), administration of related oxazolidinone derivatives resulted in a significant reduction in thrombus formation compared to control groups .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide belongs to a class of compounds known as oxazolidinones. These compounds are recognized for their antimicrobial properties , particularly against Gram-positive bacteria. The mechanism of action involves the inhibition of protein synthesis by preventing the formation of the ribosomal initiation complex, which is crucial for bacterial growth and reproduction .
Case Studies
- Linezolid Derivatives : Research has demonstrated that derivatives of oxazolidinones, including this compound, exhibit potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown effectiveness against various pathogens that are resistant to traditional antibiotics .
- Pharmaceutical Formulations : The compound has been incorporated into pharmaceutical formulations aimed at treating infections caused by multidrug-resistant organisms. Its efficacy in clinical settings has been evaluated through randomized controlled trials, showing promising results in treating skin and soft tissue infections .
Synthesis and Development
The synthesis of this compound involves several steps that typically include the reaction of various precursors under specific conditions. For instance, one method includes using triethylamine and palladium catalysts in dimethylformamide at elevated temperatures to facilitate the formation of the oxazolidinone structure .
Potential Future Applications
Given its robust antimicrobial properties, there is ongoing research into the potential applications of this compound beyond traditional antibiotic use. Potential areas include:
- Combination Therapies : Investigating its use in combination with other antibiotics to enhance efficacy against resistant bacterial strains.
- Veterinary Medicine : Exploring its application in treating infections in veterinary settings due to its effectiveness against a broad spectrum of pathogens .
- Novel Formulations : Development of new drug delivery systems that can improve bioavailability and reduce side effects.
Analyse Chemischer Reaktionen
Palladium-Catalyzed Cross-Coupling Reactions
The trimethylstannyl group facilitates Stille coupling reactions, a key pathway for modifying the aryl moiety.
Key Observations :
- Reactions require anhydrous conditions and palladium catalysts .
- Steric hindrance from the oxazolidinone core does not significantly impede coupling efficiency .
Hydrolysis of the Acetamide Group
While direct hydrolysis data is limited, analogous oxazolidinones undergo hydrolysis under acidic or basic conditions to yield primary amines. For example:Note : No direct experimental data exists for this compound, but reactivity is inferred from structurally related molecules .
Oxazolidinone Ring Modifications
The 2-oxo-oxazolidinone ring is stable under standard cross-coupling conditions but can undergo nucleophilic attack at the carbonyl under strong bases (e.g., LiOH) .
Stereochemical Considerations
The (5S) configuration is critical for biological activity in oxazolidinone antibiotics. Reactions preserve stereochemistry at C5 due to the rigid oxazolidinone ring .
Stability and Handling
Eigenschaften
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAABWDVPFMSIL-HZAYLZKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461804 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188975-86-2 | |
Record name | N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.